REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][NH:16][OH:17].N1C=CC=CC=1>C(Cl)Cl>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][N:16]([OH:17])[C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1]
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CNO
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared in the manner of Example 1, Step C
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CN(C(C(C)(C)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |